molecular formula C9H8F3NO B1628779 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone CAS No. 205756-35-0

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone

Cat. No. B1628779
CAS RN: 205756-35-0
M. Wt: 203.16 g/mol
InChI Key: ATASQYGAUFQEEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a trifluoroethanone group attached to a 2-amino-5-methylphenyl group. The presence of the trifluoro group would likely impart unique properties to the compound due to the high electronegativity of fluorine .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal and Antibacterial Activity : A study synthesized 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone derivatives and tested their antibacterial and antifungal activities. The derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).

Chemical Synthesis

  • Synthesis for Bioreduction Studies : Another study involved the chemical synthesis of a series of 1‐aryl‐2,2,2‐trifluoroethanones, including 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone, to study their bioreduction using stereocomplementary alcohol dehydrogenases. This research contributes to developing stereoselective routes for various compounds (D. González-Martínez, V. Gotor, & V. Gotor‐Fernández, 2019).

Material Science

  • Development of Fluorinated Polyimides : A 2009 study synthesized fluorinated polyimides using multifluoromethyl-substituted aromatic diamines, including compounds similar to 1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone. These materials demonstrated excellent solubility, thermal stability, and optical transparency, making them valuable in various industrial applications (Liming Tao et al., 2009).

Future Directions

The study of trifluoromethyl ketones is an active area of research due to their potential applications in medicinal chemistry and material science . The compound “1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone” could be of interest in these areas, but specific studies or applications are not currently documented.

properties

IUPAC Name

1-(2-amino-5-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATASQYGAUFQEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593337
Record name 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanone

CAS RN

205756-35-0
Record name 1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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